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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylisatoic anhydride, with the systematic IUPAC name 1-benzyl-3,1-benzoxazine-2,4-
dione, is a heterocyclic compound of significant interest in organic synthesis and medicinal
chemistry. This guide provides a comprehensive overview of its molecular structure,
incorporating key physicochemical properties, spectroscopic data, and a detailed look at its
synthesis. The document is intended to serve as a technical resource for professionals
engaged in research and development activities where this molecule is a relevant synthon or a
scaffold for drug design.

Core Molecular Structure and Properties

N-Benzylisatoic anhydride is characterized by a bicyclic system where a benzene ring is
fused to a 1,3-oxazine-2,4-dione ring. A benzyl group is attached to the nitrogen atom at
position 1.

Chemical Structure:
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Table 1: Physicochemical Properties of N-Benzylisatoic Anhydride[1][2]

Property Value

Molecular Formula C15H11NOs

Molecular Weight 253.25 g/mol

IUPAC Name 1-benzyl-3,1-benzoxazine-2,4-dione
CAS Number 35710-05-5

Melting Point 140-141 °C

Boiling Point 419.5 £ 38.0 °C at 760 Torr (Predicted)
Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Spectroscopic Characterization

The molecular structure of N-Benzylisatoic anhydride has been elucidated and confirmed
through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. While detailed peak assignments can vary slightly based on the solvent and
instrument parameters, typical chemical shifts for N-Benzylisatoic anhydride are summarized
below.

Table 2: Predicted *H and 3C NMR Chemical Shifts

Predicted Chemical Shift Lo
Atom Type Multiplicity

(ppm)

1H NMR

Aromatic Protons

] ] 67.0-82 m

(Benzoxazine Ring)
Aromatic Protons (Benzyl

_ 072-75 m
Ring)
Methylene Protons (-CHz-) 65.0-55 s
13C NMR
Carbonyl Carbons (C=0) 0 160-170
Aromatic Carbons 6110 - 150
Methylene Carbon (-CH2-) 045-55

Note: These are predicted ranges and actual experimental values may differ. Specific peak
assignments would require 2D NMR experiments such as HSQC and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-Benzylisatoic anhydride is characterized by the presence of strong
absorption bands corresponding to the carbonyl groups of the anhydride functionality.

Table 3: Key FTIR Absorption Bands

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1268039?utm_src=pdf-body
https://www.benchchem.com/product/b1268039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Functional Group Wavenumber (cm~—?) Intensity
C=0 Stretching (Anhydride) ~1780 - 1820 Strong

C=0 Stretching (Anhydride) ~1740 - 1780 Strong

C-O-C Stretching ~1000 - 1300 Strong
Aromatic C-H Stretching ~3000 - 3100 Medium
Aromatic C=C Stretching ~1450 - 1600 Medium-Weak

The presence of two distinct carbonyl peaks is a hallmark of the anhydride group, arising from
symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of N-Benzylisatoic anhydride. The
electron ionization mass spectrum typically shows a molecular ion peak [M]* at m/z 253.[2]

Synthesis of N-Benzylisatoic Anhydride

The synthesis of N-Benzylisatoic anhydride is most commonly achieved through the N-
alkylation of isatoic anhydride.

Experimental Protocol: N-Benzylation of Isatoic
Anhydride

This procedure outlines a general method for the synthesis of N-Benzylisatoic anhydride.

Materials:

Isatoic anhydride

Benzyl halide (e.g., benzyl bromide or benzyl chloride)

A suitable base (e.g., sodium hydride, potassium carbonate)

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
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e Ice

e Drying agent (e.g., anhydrous sodium sulfate)

o Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:

« In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere
(e.g., nitrogen or argon), dissolve isatoic anhydride in the chosen anhydrous solvent.

» Cool the solution in an ice bath and add the base portion-wise, ensuring the temperature
remains low.

» Allow the mixture to stir for a predetermined time (e.g., 30 minutes) to facilitate the
deprotonation of the nitrogen atom.

o Slowly add the benzyl halide to the reaction mixture.

» Allow the reaction to warm to room temperature and stir until completion (monitoring by Thin
Layer Chromatography (TLC) is recommended).

o Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
« Filter off the drying agent and concentrate the solvent under reduced pressure.

» Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexane) to yield pure N-Benzylisatoic anhydride.

Diagram 1: Synthesis Workflow
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Caption: General workflow for the synthesis of N-Benzylisatoic anhydride.

Molecular Structure Visualization

The three-dimensional arrangement of atoms in N-Benzylisatoic anhydride is crucial for

understanding its reactivity and potential interactions in a biological context. While specific
crystallographic data for this exact molecule is not readily available in public databases, its
structure can be modeled based on known bond lengths and angles of similar compounds.

Diagram 2: Logical Relationship of Structural Components
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Caption: Hierarchical relationship of the structural fragments of N-Benzylisatoic anhydride.
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Conclusion

This technical guide has provided a detailed overview of the molecular structure of N-
Benzylisatoic anhydride. The combination of its physicochemical properties, comprehensive
spectroscopic data, and a reliable synthetic protocol offers a solid foundation for its application
in research and development. The provided visualizations aim to facilitate a deeper
understanding of its structural characteristics. Further research, particularly in the area of
single-crystal X-ray diffraction, would be beneficial to provide precise bond lengths and angles,
further refining our understanding of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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